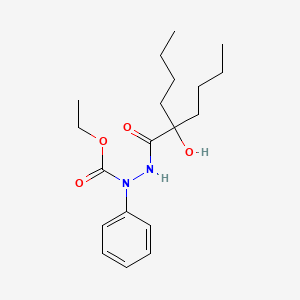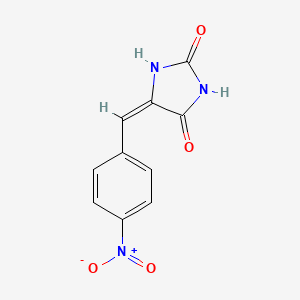
Ethyl 2-(2-butyl-2-hydroxyhexanoyl)-1-phenylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE is a complex organic compound with a unique structure that includes a butyl group, an ethoxycarbonyl group, a phenyl group, and a hydroxyhexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanone structure, followed by the introduction of the butyl group, the ethoxycarbonyl group, and the phenyl group through a series of substitution and addition reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-BUTYL-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE
- 2-BUTYL-1-{[(ETHOXYCARBONYL)(TOLYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE
Uniqueness
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H30N2O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
ethyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate |
InChI |
InChI=1S/C19H30N2O4/c1-4-7-14-19(24,15-8-5-2)17(22)20-21(18(23)25-6-3)16-12-10-9-11-13-16/h9-13,24H,4-8,14-15H2,1-3H3,(H,20,22) |
Clave InChI |
JDQLQYJFUZKVIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619404.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11619407.png)
![Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619421.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11619446.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11619447.png)
![5,5'-({3-[(4-nitrobenzyl)oxy]phenyl}methanediyl)bis(6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)](/img/structure/B11619450.png)
![(5Z)-3-(2-chlorobenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11619451.png)
![Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619457.png)
![3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11619463.png)
methanone](/img/structure/B11619467.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619475.png)
![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619482.png)
